![molecular formula C20H19ClN2O5S3 B6560721 5-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946296-29-3](/img/structure/B6560721.png)
5-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
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Overview
Description
This compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of reactions. They can be hydrolyzed under acidic or alkaline conditions. They can also undergo displacement reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. Sulfonamides are generally soluble in organic solvents, and their solubility in water varies .Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been shown to targetFactor Xa , a vitamin K-dependent glycoprotein that plays a crucial role in the blood clotting process .
Pharmacokinetics
Similar compounds are known to undergo various transformations in the body, includingnucleophilic displacement . These transformations can affect the compound’s bioavailability and its ability to reach its target.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S3/c1-28-16-5-7-17(8-6-16)31(26,27)23-12-2-3-14-13-15(4-9-18(14)23)22-30(24,25)20-11-10-19(21)29-20/h4-11,13,22H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCATAVDIRMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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